2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .
Mode of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .
Biochemical Pathways
Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .
Pharmacokinetics
It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .
Action Environment
It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction could potentially be leveraged for the treatment of diabetes .
Cellular Effects
The cellular effects of this compound are quite significant. It has been found to exhibit potent cytotoxic effects against various human cancer cell lines . For example, certain derivatives of this compound were found to be highly active against MCF7 cells, a type of breast cancer cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For instance, it has been found to bind with high affinity to the Bcl2 anti-apoptotic protein . This interaction leads to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and the down-regulation of anti-apoptotic genes such as Bcl2, Il-8, and CDK4 .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and long-term effects on cellular function .
Metabolic Pathways
It is known that pyrrolo[3,2-d]pyrimidines can interact with a broad range of biological components, including enzymes, peptides, and metabolites .
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPASWKWXDDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672149 | |
Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119280-66-8 | |
Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.